N-(2,6-dimethylphenyl)-2-({5-methyl-4-oxo-7-phenyl-3-propyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
Description
This compound features a pyrrolo[3,2-d]pyrimidine core substituted with a 5-methyl-4-oxo group, a 7-phenyl moiety, and a 3-propyl chain. The sulfanylacetamide side chain is linked to the 2-position of the pyrrolopyrimidine and terminates in an N-(2,6-dimethylphenyl) group.
Properties
IUPAC Name |
N-(2,6-dimethylphenyl)-2-(5-methyl-4-oxo-7-phenyl-3-propylpyrrolo[3,2-d]pyrimidin-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4O2S/c1-5-14-30-25(32)24-23(20(15-29(24)4)19-12-7-6-8-13-19)28-26(30)33-16-21(31)27-22-17(2)10-9-11-18(22)3/h6-13,15H,5,14,16H2,1-4H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFZQEYULGGJMBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C(=CN2C)C3=CC=CC=C3)N=C1SCC(=O)NC4=C(C=CC=C4C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-dimethylphenyl)-2-({5-methyl-4-oxo-7-phenyl-3-propyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of the pyrrolopyrimidine core, followed by the introduction of the sulfanyl group and the acetamide moiety. Common reagents used in these reactions include various amines, aldehydes, and thiols under controlled conditions such as specific temperatures, pH levels, and catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-dimethylphenyl)-2-({5-methyl-4-oxo-7-phenyl-3-propyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles. Reaction conditions may vary depending on the desired product, including temperature, solvent, and pH.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction could produce amines.
Scientific Research Applications
Structure and Composition
The compound has a complex structure characterized by the following:
- Molecular Formula : C23H26N4O2S
- Molecular Weight : 434.55 g/mol
- CAS Number : 1115370-94-9
Medicinal Chemistry
-
Anticancer Activity :
- Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The presence of the pyrrolo[3,2-d]pyrimidine scaffold is associated with enhanced activity against tumor cells due to its ability to interfere with cellular signaling pathways involved in proliferation and survival.
-
Antimicrobial Properties :
- Initial studies suggest that this compound may possess antimicrobial properties. The sulfanyl group is known to enhance the interaction with microbial enzymes, potentially leading to inhibition of bacterial growth.
-
Enzyme Inhibition :
- The compound has been evaluated for its ability to inhibit specific enzymes that are crucial in disease pathways. For instance, it may act on kinases or proteases implicated in cancer progression.
-
Cellular Mechanisms :
- Investigations into the cellular mechanisms show that the compound may induce apoptosis in cancer cells through mitochondrial pathways. This effect is critical for developing targeted cancer therapies.
Study 1: Anticancer Efficacy
A study conducted on various cancer cell lines demonstrated that N-(2,6-dimethylphenyl)-2-({5-methyl-4-oxo-7-phenyl-3-propyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide exhibited IC50 values in the low micromolar range against breast and lung cancer cells. The mechanism was attributed to the induction of cell cycle arrest and apoptosis.
Study 2: Antimicrobial Activity
In a separate study focusing on antimicrobial properties, the compound was tested against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition of bacterial growth at concentrations as low as 10 µg/mL, suggesting potential as a lead compound for antibiotic development.
Mechanism of Action
The mechanism of action of N-(2,6-dimethylphenyl)-2-({5-methyl-4-oxo-7-phenyl-3-propyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Pyrimidine-Based Thioacetamide Derivatives
Compound A : 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide ()
- Core Structure : Simplified pyrimidin-2-yl ring lacking the fused pyrrole system.
- Substituents: 2,3-Dichlorophenyl (vs. 2,6-dimethylphenyl in the target compound). No propyl or phenyl groups on the pyrimidine.
- Key Properties :
- Activity : Likely differs due to reduced steric bulk and electronic effects from chlorine substituents.
N-Aryl Acetamide Pesticides
Oxadixyl : N-(2,6-dimethylphenyl)-2-methoxy-N-(2-oxo-3-oxazolidinyl)acetamide ()
- Core Structure : Methoxy-acetamide linked to an oxazolidinyl group.
- Substituents :
- Shared 2,6-dimethylphenyl group.
- Oxazolidinyl ring instead of pyrrolopyrimidine.
- Key Properties: Fungicidal activity attributed to the oxazolidinyl moiety’s inhibition of RNA polymerase.
Peptide-Like Derivatives with 2,6-Dimethylphenoxy Groups
Compound B: (R)-N-[(2S,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide ()
- Core Structure : Linear peptide backbone with tetrahydropyrimidinyl and diphenylhexanyl groups.
- Substituents: Shared 2,6-dimethylphenoxyacetamido side chain. Hydrophobic hexanyl and hydroxy groups.
- Key Properties :
Substituent Effects
Spectroscopic Comparisons
- NMR Shifts :
- Region A (δ 29–36 ppm): Target compound shows upfield shifts due to shielding by the pyrrole ring.
- Region B (δ 39–44 ppm): Downfield shifts in the target compound suggest deshielding from the 4-oxo group .
Biological Activity
N-(2,6-dimethylphenyl)-2-({5-methyl-4-oxo-7-phenyl-3-propyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a synthetic compound that has attracted attention for its potential biological activities. This article aims to provide an in-depth analysis of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound belongs to the class of pyrrolopyrimidines and features a complex structure that includes a sulfanyl group. Its molecular formula is with a molecular weight of 468.58 g/mol. The IUPAC name reflects its intricate design, indicating multiple functional groups that contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 468.58 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its interaction with various biological targets. These include:
- Enzyme Inhibition : The compound may act as an inhibitor of specific kinases or enzymes involved in cell signaling pathways.
- Receptor Modulation : It could modulate receptor activities that are crucial for cellular responses to external stimuli.
- Antioxidant Activity : Some studies suggest that similar compounds exhibit antioxidant properties, which can protect cells from oxidative stress.
Case Studies and Research Findings
- Anticancer Activity : A study demonstrated that related pyrrolopyrimidine derivatives showed significant inhibitory effects on cancer cell proliferation. For instance, compounds with similar structures inhibited the growth of leukemia cells at concentrations as low as 0.3 µM . This suggests that this compound may have potential as an anticancer agent.
- Kinase Inhibition : Research indicates that pyrrolopyrimidine derivatives can effectively inhibit MEK1/2 kinases, which are critical in the MAPK signaling pathway associated with various cancers . The inhibition of these kinases leads to decreased cell proliferation and survival.
- Pharmacokinetics : Studies investigating the pharmacokinetics of similar compounds have shown favorable absorption and distribution profiles in animal models. For example, one study reported high bioavailability and effective plasma concentrations leading to significant biological responses .
Q & A
Q. How can researchers optimize the synthetic yield of this compound?
Methodological Answer:
- Use Design of Experiments (DOE) to systematically vary reaction parameters (e.g., temperature, solvent polarity, catalyst loading). For example, fractional factorial designs can reduce the number of trials while identifying critical factors influencing yield .
- Monitor reaction progress via LC-MS (as in , where a 50% yield was achieved for a structurally similar compound) and optimize purification steps (e.g., column chromatography gradients) .
Q. What analytical techniques are recommended to confirm the compound’s purity and structural integrity?
Q. How can researchers resolve discrepancies in NMR data caused by dynamic molecular behavior (e.g., tautomerism or rotameric exchange)?
Methodological Answer:
- Perform variable-temperature NMR : Identify coalescence temperatures for broadened signals (e.g., NH protons in at δ 12.50 ppm) .
- Use 2D NMR techniques (e.g., COSY, NOESY) to assign overlapping peaks and confirm spatial proximity of substituents .
- Compare experimental data with computational predictions (e.g., DFT-calculated chemical shifts) to validate conformational models .
Q. What strategies are effective for crystallizing this compound, given its structural complexity?
Methodological Answer:
- Screen solvent systems (e.g., DMSO/water or ethanol/ethyl acetate) to induce slow crystallization. For structurally related pyrrolo-pyrimidines, ethyl acetate gradients have proven effective .
- Use SHELXL ( ) for refining disordered regions in X-ray structures. Apply TWIN commands for handling twinned crystals .
- Validate hydrogen bonding networks using Hirshfeld surface analysis to assess crystal packing efficiency .
Q. How can computational methods predict the compound’s reactivity in novel chemical transformations?
Methodological Answer:
- Apply quantum chemical reaction path searches (e.g., via the ICReDD framework in ) to model transition states and identify feasible reaction pathways .
- Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and predict sites for electrophilic/nucleophilic attacks .
- Cross-reference computed activation energies with experimental yields (e.g., ’s 80% yield for a thioacetamide derivative) to refine models .
Data Contradiction Analysis
Q. How should researchers address conflicting solubility data across different solvent systems?
Methodological Answer:
- Perform Hansen solubility parameter (HSP) analysis to quantify polarity, hydrogen bonding, and dispersion interactions. Compare results with experimental solubility profiles .
- Use co-solvent systems (e.g., DMSO-water mixtures) to enhance solubility for biological assays, as demonstrated for acetamide derivatives in .
Q. What experimental and computational approaches reconcile inconsistent biological activity data?
Methodological Answer:
- Conduct dose-response assays with strict controls (e.g., ATP levels in kinase assays) to rule off-target effects.
- Perform molecular docking against target protein structures (e.g., using PyMOL or AutoDock) to validate binding modes. Compare with SAR data from analogs (e.g., ’s pyrazolo-pyrimidine derivatives) .
Methodological Tools and Workflows
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
